molecular formula C12H15ClN2O3 B14030267 ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate

ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate

Cat. No.: B14030267
M. Wt: 270.71 g/mol
InChI Key: XIUUHZQUONNURX-RVDMUPIBSA-N
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Description

Ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate is an organic compound with a complex structure that includes a chloro group, an ethoxyphenyl group, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl chloroacetate with 4-ethoxyphenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The chloro and ethoxyphenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The hydrazinylidene moiety can participate in redox reactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate
  • Ethyl (2E)-2-[(4-acetylphenyl)hydrazinylidene]-2-chloro-acetate

Uniqueness

Ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate is unique due to the presence of the ethoxyphenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H15ClN2O3

Molecular Weight

270.71 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C12H15ClN2O3/c1-3-17-10-7-5-9(6-8-10)14-15-11(13)12(16)18-4-2/h5-8,14H,3-4H2,1-2H3/b15-11+

InChI Key

XIUUHZQUONNURX-RVDMUPIBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N/N=C(\C(=O)OCC)/Cl

Canonical SMILES

CCOC1=CC=C(C=C1)NN=C(C(=O)OCC)Cl

Origin of Product

United States

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